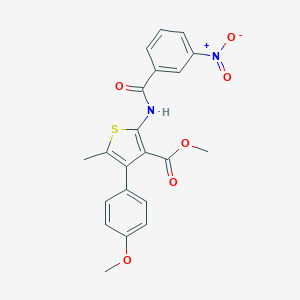![molecular formula C18H19IN2O4S B451299 ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B451299.png)
ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an iodinated benzoyl group, and a dimethylamino carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-methylthiophene.
Introduction of the Iodinated Benzoyl Group: The iodinated benzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-iodobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Dimethylamino Carbonyl Group: The dimethylamino carbonyl group can be attached through a nucleophilic substitution reaction using dimethylamine and a suitable carbonyl precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The iodinated benzoyl group can facilitate binding to hydrophobic pockets in proteins, while the dimethylamino carbonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Ethyl 5-[(dimethylamino)carbonyl]-2-[(2-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate: This compound has a nitro group instead of an iodine atom, which can significantly alter its reactivity and biological activity.
Ethyl 5-[(dimethylamino)carbonyl]-2-[(2-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate: The presence of a chlorine atom can affect the compound’s electronic properties and its interactions with molecular targets.
The uniqueness of this compound lies in its iodinated benzoyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C18H19IN2O4S |
|---|---|
Molekulargewicht |
486.3g/mol |
IUPAC-Name |
ethyl 5-(dimethylcarbamoyl)-2-[(2-iodobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19IN2O4S/c1-5-25-18(24)13-10(2)14(17(23)21(3)4)26-16(13)20-15(22)11-8-6-7-9-12(11)19/h6-9H,5H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
XBDKIHHWODQCRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=CC=C2I |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(3,5-Dibromo-2-propoxyphenyl)methylidene]amino}urea](/img/structure/B451217.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B451220.png)
![N-{4-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B451221.png)
![N-[4-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B451224.png)
![4-fluoro-N-(4-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B451226.png)
![N-(4-BUTYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B451227.png)
![3-fluoro-N-{3-[N-(3-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B451230.png)
![N-(4-{[2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B451231.png)
![N-[3-chloro-4-(trifluoromethyl)phenyl]hex-4-ynamide](/img/structure/B451232.png)
![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B451233.png)
![Methyl 2-[({4-nitrophenoxy}acetyl)amino]-4-(4-isopropylphenyl)thiophene-3-carboxylate](/img/structure/B451236.png)
![3-methyl-N'-[4-(methylsulfanyl)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B451237.png)


